molecular formula C8H20BF4NO B1603336 N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate CAS No. 464927-72-8

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate

Cat. No. B1603336
M. Wt: 233.06 g/mol
InChI Key: OVAFCUDNRWHPRW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate, commonly known as DEME-TFSI, is a widely used ionic liquid in scientific research. It is a salt that is composed of a cation (DEME) and an anion (TFSI). DEME-TFSI is a colorless liquid that is highly soluble in water and has a low melting point. It is a versatile solvent that has been used in various scientific disciplines, including electrochemistry, materials science, and biochemistry.

Scientific Research Applications

Electrochemical Properties for Capacitor Applications

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate demonstrates notable electrochemical properties, making it a useful ionic liquid for electric double-layer capacitors (EDLCs). Its wide potential window and high ionic conductivity enhance the performance of EDLCs, especially in terms of capacity and durability at elevated temperatures (Sato, Masuda, & Takagi, 2004).

Synthesis of Hydroxamates

This compound facilitates the conversion of carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides in high yields, showcasing its utility in organic synthesis. This process involves reactions with specific hydroxylamine hydrochlorides, highlighting its versatility in chemical transformations (Bailén, Chinchilla, Dodsworth, & Nájera, 2001).

Thermodynamic Properties in Mixture Systems

The compound forms binary mixture systems with γ-butyrolactone, displaying significant thermodynamic properties and intermolecular interactions. These systems are characterized by measured transport properties like viscosity and conductivity, offering insights into potential applications in fields requiring precise thermodynamic control (Zhang, Feng, Zhang, & Wei, 2021).

Glass Transitions in Mixed Solutions

In mixed solutions with water, N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate exhibits unique glass transitions. This property could be leveraged in materials science, particularly in the study and development of new materials with specific thermal properties (Imai, Abe, Miyashita, Goto, Matsumoto, & Yoshimura, 2010).

Hydrolysis and Material Compatibility

The compound's susceptibility to hydrolysis and interaction with different materials like glass and plastic has been studied. This research is crucial in understanding its stability and reactivity in various environments, impacting its handling and storage in laboratory settings (Saihara, Yoshimura, Fujimoto, & Shimizu, 2016).

Interaction with Hydrogen Bonds

The interaction of this compound with hydrogen bonds in ionic liquid-water mixtures at low temperatures has been explored. Such studies are significant for understanding the microscopic behavior of ionic liquids in various solvents, which can inform their use in chemical processes (Yoshimura, Goto, Abe, & Imai, 2009).

properties

IUPAC Name

diethyl-(2-methoxyethyl)-methylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.BF4/c1-5-9(3,6-2)7-8-10-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAFCUDNRWHPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](C)(CC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630874
Record name N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate

CAS RN

464927-72-8
Record name N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Roosta, R Bardool - Industrial & Engineering Chemistry …, 2017 - ACS Publications
Ionic liquids (ILs) have been of particular interest to researchers in recent years. Viscosity is considered as one of the most important thermophysical properties of ILs. This paper uses a …
Number of citations: 10 pubs.acs.org

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